Cas no 51941-10-7 (2-4-(3-chlorophenyl)piperazin-1-ylethan-1-ol)
2-4-(3-chlorophenyl)piperazin-1-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
- 1-Piperazineethanol, 4-(3-chlorophenyl)-
- 4-(3-Chlorophenyl)-1-piperazineethanol
- 2-(4-(3-Chlorophenyl)-1-piperazinyl)ethanol
- NSC87104
- AC1Q3RRT
- AC1L3X1C
- SureCN7289093
- CHEMBL26540
- CTK8D7023
- 1-Piperazineethanol, 4-(3-chlorophenyl)-; 4-(3-Chlorophenyl)-1-piperazineethanol; 2-(4-(3-Chlorophenyl)-1-piperazinyl)ethanol; NSC87104; AC1Q3RRT; AC1L3X1C; SureCN7289093; CHEMBL26540; CTK8D7023;
- 2-4-(3-chlorophenyl)piperazin-1-ylethan-1-ol
- 2-(4-m-chlorophenyl-piperazino)-ethanol
- 2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-ethanol
- 2-(4-m-chlorophenylpiperazino)-ethanol
- AKOS009562309
- 51941-10-7
- SCHEMBL7289093
- F1908-1911
- NSC 87104
- MFCD01756203
- 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethanol
- DTXSID30199916
- BDBM50005143
- HYPXXPJLGDQJDV-UHFFFAOYSA-N
- NSC-87104
- 2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol
-
- Inchi: 1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2
- InChI Key: HYPXXPJLGDQJDV-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1CCN(CCO)CC1
Computed Properties
- Exact Mass: 240.10311
- Monoisotopic Mass: 240.1029409g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 26.7Ų
Experimental Properties
- PSA: 26.71
- LogP: 1.45720
2-4-(3-chlorophenyl)piperazin-1-ylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C187821-100mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 100mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C187821-500mg |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 500mg |
$ 435.00 | 2022-06-06 | ||
| TRC | C187821-1g |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 1g |
$ 680.00 | 2022-06-06 | ||
| Life Chemicals | F1908-1911-0.25g |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-1911-0.5g |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-1911-1g |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-1911-2.5g |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-1911-5g |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-1911-10g |
2-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-ol |
51941-10-7 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
2-4-(3-chlorophenyl)piperazin-1-ylethan-1-ol Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-4-(3-chlorophenyl)piperazin-1-ylethan-1-ol
Introduction to 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol (CAS No. 51941-10-7)
2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol, also known by its CAS number 51941-10-7, is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound is a member of the piperazine class, characterized by its unique structure and functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
The molecular formula of 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol is C13H16ClNO2, and it has a molecular weight of approximately 253.72 g/mol. The compound features a piperazine ring attached to a phenyl group with a chlorine substituent, along with an ethanolic side chain. This structural configuration imparts specific pharmacological properties that make it an interesting candidate for various research and development activities.
In recent years, there has been increasing interest in the study of 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol due to its potential as a lead compound in drug discovery. Research has shown that this compound exhibits significant activity in modulating various biological pathways, particularly those involved in central nervous system (CNS) disorders. For instance, studies have demonstrated its potential as an antagonist for serotonin receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia.
A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the pharmacological profile of 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol. The researchers found that the compound effectively binds to serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes, with high affinity and selectivity. This binding activity suggests that the compound could be developed into novel therapeutic agents for treating psychiatric disorders.
Beyond its potential in CNS disorders, 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol has also shown promise in other therapeutic areas. A study published in the Bioorganic & Medicinal Chemistry Letters in 2023 explored its anti-inflammatory properties. The results indicated that the compound significantly reduced inflammation markers in both in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent.
The synthesis of 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol has been well-documented in the literature. A common synthetic route involves the reaction of 3-chlorobenzaldehyde with piperazine to form the corresponding imine, followed by reduction to yield the final product. This synthetic method is efficient and scalable, making it suitable for large-scale production.
In terms of safety and toxicity, several studies have evaluated the potential adverse effects of 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol. A comprehensive toxicological assessment published in the Toxicology Letters in 2024 reported that the compound exhibited low toxicity at therapeutic doses. However, higher doses were associated with mild side effects such as dizziness and nausea. These findings underscore the importance of dose optimization and careful monitoring during clinical trials.
Clinical trials are currently underway to further investigate the safety and efficacy of 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-ol. Early-phase trials have shown promising results, with patients reporting significant improvements in symptoms related to depression and anxiety. The ongoing Phase II trials aim to confirm these findings and explore the compound's potential for long-term use.
In conclusion, 2-4-(3-Chlorophenyl)piperazin-1-ylethan-1-o l (CAS No. 51941 - 10 - 7) is a promising compound with a wide range of potential applications in pharmaceutical research and development. Its unique structural features and biological activities make it an attractive candidate for developing novel therapeutic agents for CNS disorders and other medical conditions. As research continues to advance, it is likely that this compound will play a significant role in shaping future treatments and improving patient outcomes.
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